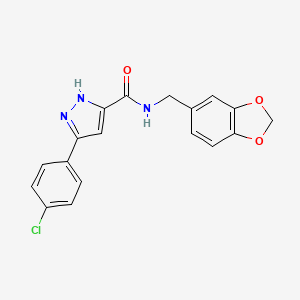
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzodioxole moiety, a chlorophenyl group, and a pyrazole carboxamide structure, making it a molecule of interest in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is often introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Benzodioxole Moiety: The benzodioxole group can be attached via a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for coupling reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-5-(4-bromophenyl)-1H-pyrazole-3-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
Compared to similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxamide may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effects.
Propiedades
Fórmula molecular |
C18H14ClN3O3 |
|---|---|
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14ClN3O3/c19-13-4-2-12(3-5-13)14-8-15(22-21-14)18(23)20-9-11-1-6-16-17(7-11)25-10-24-16/h1-8H,9-10H2,(H,20,23)(H,21,22) |
Clave InChI |
CXWUYBLKTGOVOD-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B11303334.png)
![N-(3-fluorophenyl)-2-[1-(3-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetamide](/img/structure/B11303340.png)

![13-(difluoromethyl)-11-methyl-4-[(2-methylphenoxy)methyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B11303349.png)
![2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11303353.png)
![N-(4-methoxyphenyl)-2-[1-(4-methoxyphenyl)-3-(2-methylpropyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303356.png)
![N-(3-chlorophenyl)-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303357.png)
![5-chloro-3,6-dimethyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11303358.png)
![N-(5-fluoro-2-methylphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303370.png)
![7-(4-Hydroxyphenyl)-4-(3-methoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303394.png)
![ethyl 4-({[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B11303397.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B11303398.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11303402.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11303410.png)
